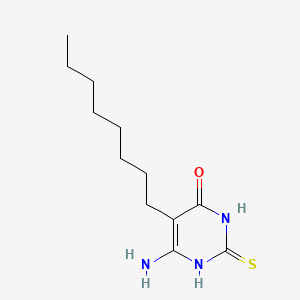
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one typically involves the condensation of appropriate aldehydes or ketones with thiourea or guanidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the pyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- 6-Amino-5-nitro-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
Uniqueness
What sets 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one apart is its unique octyl side chain, which can influence its solubility, reactivity, and biological activity . This structural feature may enhance its interaction with lipid membranes and improve its pharmacokinetic properties .
特性
CAS番号 |
71411-75-1 |
|---|---|
分子式 |
C12H21N3OS |
分子量 |
255.38 g/mol |
IUPAC名 |
6-amino-5-octyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-4-5-6-7-8-9-10(13)14-12(17)15-11(9)16/h2-8H2,1H3,(H4,13,14,15,16,17) |
InChIキー |
GQSSHZFLZUFCRK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(NC(=S)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
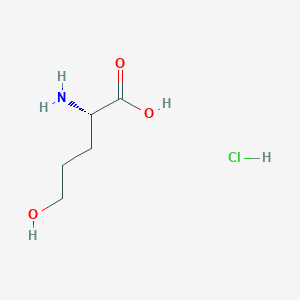
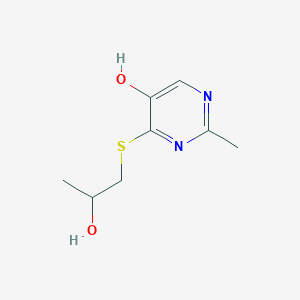

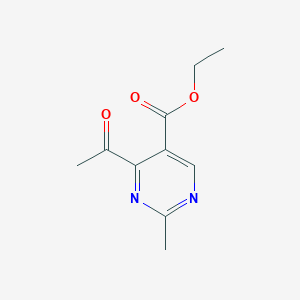

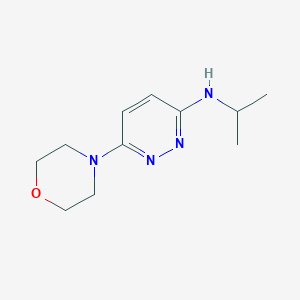

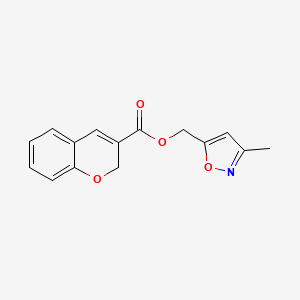
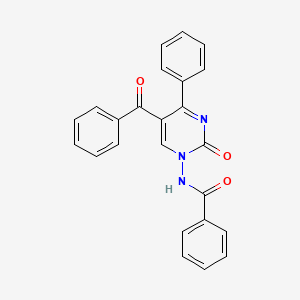

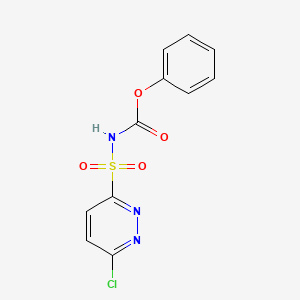
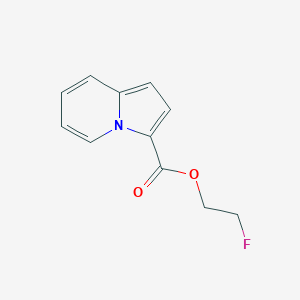
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)
